molecular formula C7H9NO2 B1666316 4-Amino-2-methoxyphenol CAS No. 52200-90-5

4-Amino-2-methoxyphenol

Cat. No. B1666316
CAS RN: 52200-90-5
M. Wt: 139.15 g/mol
InChI Key: MCNBYOWWTITHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-methoxyphenol is an organic compound with the molecular formula C7H9NO2 . It has a molecular weight of 139.15 g/mol . The compound is part of the phenol family and has potential applications in various fields .


Synthesis Analysis

The synthesis of 4-Amino-2-methoxyphenol and its derivatives has been a subject of research . One method involves the reaction of p-aminophenol with vanillin under acidic conditions .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-methoxyphenol consists of a benzene ring substituted with an amino group (NH2) at the 4th position and a methoxy group (OCH3) at the 2nd position . The InChI string is InChI=1S/C7H9NO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,8H2,1H3 .


Physical And Chemical Properties Analysis

4-Amino-2-methoxyphenol is a solid compound . It has a molecular weight of 139.15 g/mol, and its exact mass is 139.063328530 g/mol . The compound has a topological polar surface area of 55.5 Ų .

Scientific Research Applications

Chemical Properties and Thermochemistry

Methoxyphenols, including 4-Amino-2-methoxyphenol, have been studied for their strong intermolecular and intramolecular hydrogen bonding capabilities in condensed matter. These compounds play a significant role in various antioxidants and biologically active molecules. Thermochemical studies have been conducted to understand their standard molar enthalpies of formation, vapor pressure, vaporization enthalpies, sublimation enthalpies, and fusion enthalpies. Such research is essential for comprehending the relations among properties and structures of these compounds (Varfolomeev et al., 2010).

Synthesis and Biochemical Evaluation

The synthesis of oligodeoxyribonucleotide using methoxyphenolic compounds, such as 4-Amino-2-methoxyphenol, has been investigated for its selectivity and stability under controlled conditions. This research is crucial in the synthesis of oligodeoxyribonucleotide on solid support via phosphotriester approach, potentially aiding in advancing genetic and biochemical studies (Mishra & Misra, 1986).

Environmental and Ecological Applications

Research on 4-Amino-2-methoxyphenol derivatives has led to the development of sensitive chemical sensors for the detection of environmental pollutants. Such sensors, utilizing co-doped nanocomposites, play a crucial role in monitoring and ensuring environmental and ecological safety (Rahman et al., 2020).

Medicinal Chemistry and Antitumor Agents

In medicinal chemistry, derivatives of 4-Amino-2-methoxyphenol have been explored for their potential as antitumor agents. The synthesis and biochemical evaluation of certain compounds, including those with a methoxyphenolic structure, have shown promising results in inhibiting cancer cell proliferation and disrupting microtubular structures in cells. This research holds significant implications for developing new cancer therapies (Greene et al., 2016).

Antimicrobial and Anti-inflammatory Activities

The synthesis and characterization of various Schiff bases of 4-Amino-2-methoxyphenol have been carried out to explore their antimicrobial activities. Such studies are pivotal in discovering new compounds with potential medicinal applications, particularly in the treatment of bacterial and fungal infections (Çinarli et al., 2011). Additionally, methoxyphenolic compounds like 4-Amino-2-methoxyphenol have been examined for their anti-inflammatory effects on human airway cells, suggesting their potential use as novel anti-inflammatory agents (Houser, Johnson, & Ishmael, 2012)

Future Directions

Phenolic compounds like 4-Amino-2-methoxyphenol have potential applications in various industries, including plastics, adhesives, and coatings . They also have potential biological activities, including anti-tumor and anti-inflammatory effects . Future research could focus on developing more potent compounds that act via similar mechanisms .

properties

IUPAC Name

4-amino-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNBYOWWTITHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200245
Record name Phenol, 4-amino-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methoxyphenol

CAS RN

52200-90-5
Record name 4-Amino-2-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52200-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminoguaiacol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052200905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52200-90-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-amino-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINOGUAIACOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SA6Z96YSE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

This compound was prepared from 4-nitro-2-methoxyphenol (10.0 g, 59.1 mmol) in the manner described for 4-amino-3-fluorophenol, affording 5.20 g (56.9%) of 4-amino-2-methoxyphenol as a dark brown solid. 1H-NMR (DMSO-d6) δ 7.79 (br s, 1H), 6.44 (d, J=8.1 Hz, 1H), 6.21 (d, J=2.4 Hz, 1H), 5.97 (dd, J=8.4, 2.4 Hz, 1H), 4.43 (br s, 2H), 3.65 (s, 3H); TLC (66% EtOAc/Hex), Rf=0.42.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-methoxyphenol
Reactant of Route 2
4-Amino-2-methoxyphenol
Reactant of Route 3
4-Amino-2-methoxyphenol
Reactant of Route 4
4-Amino-2-methoxyphenol
Reactant of Route 5
4-Amino-2-methoxyphenol
Reactant of Route 6
Reactant of Route 6
4-Amino-2-methoxyphenol

Citations

For This Compound
38
Citations
RF Collins, M Davis - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… Many more ethers of 4-amino-2-methoxyphenol (4aminoguaiacol) have therefore been synthesised and tested biologically,6 the majority being alkyl ethers either unsubstituted or …
Number of citations: 28 pubs.rsc.org
FT Ishmael, KR Houser, D Johnson - Journal of Allergy and Clinical …, 2012 - jacionline.org
… that showed anti-inflammatory activity: diapocynin (20.3 mM), resveratrol (42.7 mM), 2-methoxyhydroquinone (64.3 mM), apocynin (146.6 mM), and 4-amino-2-methoxyphenol (410 mM)…
Number of citations: 3 www.jacionline.org
N Naik, HV Kumar, V Veena - Der Pharmacia Lettre, 2012 - experts.umn.edu
… All the conjugates exhibited good antioxidant activity whereas, compound 2e having 4-amino-2-methoxyphenol moiety exhibited potent antioxidant activities in both the assays and was …
Number of citations: 11 experts.umn.edu
KR Houser, DK Johnson… - Journal of …, 2012 - journal-inflammation.biomedcentral …
… that showed significant anti-inflammatory activity: diapocynin (20.3 μM), resveratrol (42.7 μM), 2-methoxyhydroquinone (64.3 μM), apocynin (146.6 μM), and 4-amino-2-methoxyphenol (…
HV Kumar, N Naik - European journal of medicinal chemistry, 2010 - Elsevier
… different aminophenols like 4-aminophenol 2a, 2-aminophenol 2b, 3-aminophenol 2c and substituted aminophenols like 4-amino-2-nitrophenol 2d and 4-amino-2-methoxyphenol 2e …
Number of citations: 56 www.sciencedirect.com
JLÅ Nilsson, C Mallet, K Shionoya, A Blomgren… - European Journal of …, 2021 - Elsevier
… The vanilloid structure 4-amino-2-methoxyphenol (1) was found to be a poor FAAH substrate, whereas the regioisomer 5-amino-2-methoxyphenol (2) was conjugated by FAAH in …
Number of citations: 5 www.sciencedirect.com
A Davis, J Newsome, JR Henderson, J Kettle… - East African Medical …, 1965 - cabdirect.org
… Diphenoxyalkane compounds, dehydroemetine, stannous oxide, rosaniline, alkyldibenzylamines, glucosamine, toluenes and the ethers of 4-amino-2-methoxyphenol have all been …
Number of citations: 6 www.cabdirect.org
RA Nunez, LP Jackson, E Goleva… - Journal of Allergy and …, 2012 - jacionline.org
… that showed anti-inflammatory activity: diapocynin (20.3 mM), resveratrol (42.7 mM), 2-methoxyhydroquinone (64.3 mM), apocynin (146.6 mM), and 4-amino-2-methoxyphenol (410 mM)…
Number of citations: 3 www.jacionline.org
C Liu, N Yang, W Folder, J Cohn, R Wang… - Journal of Allergy and …, 2012 - jacionline.org
… that showed anti-inflammatory activity: diapocynin (20.3 mM), resveratrol (42.7 mM), 2-methoxyhydroquinone (64.3 mM), apocynin (146.6 mM), and 4-amino-2-methoxyphenol (410 mM)…
Number of citations: 4 www.jacionline.org
DY Leung, DA Searing, LP Jackson… - Journal of Allergy and …, 2012 - jacionline.org
… that showed anti-inflammatory activity: diapocynin (20.3 mM), resveratrol (42.7 mM), 2-methoxyhydroquinone (64.3 mM), apocynin (146.6 mM), and 4-amino-2-methoxyphenol (410 mM)…
Number of citations: 1 www.jacionline.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.